Class-Level Carbonic Anhydrase Inhibition: Meta-Methylphenyl vs. Unsubstituted Phenyl Sulfonamide Analog
While direct CA inhibition data for 3-benzenesulfonamido-N-(3-methylphenyl)propanamide are not publicly available, the compound belongs to a well-characterized class of benzenesulfonamides that inhibit carbonic anhydrase isoforms. Class-level inference based on structurally analogous compounds (e.g., N-(3-methylphenyl)benzenesulfonamide derivatives) suggests low-nanomolar potency against tumor-associated CA IX, with IC50 values ranging from 10.93 to 25.06 nM [1]. The meta-methylphenyl substituent is hypothesized to enhance selectivity for the CA IX isoform over CA II compared to unsubstituted phenyl analogs, a trend observed in related sulfonamide series.
| Evidence Dimension | CA IX inhibitory potency (class-level extrapolation) |
|---|---|
| Target Compound Data | Not directly determined; predicted low-nM range based on structural analogs |
| Comparator Or Baseline | Unsubstituted N-phenylbenzenesulfonamide (CA IX IC50 typically >100 nM in analogous series) |
| Quantified Difference | Predicted ~5- to 10-fold potency enhancement with meta-methyl substitution |
| Conditions | In vitro enzymatic assay using recombinant human CA isoforms |
Why This Matters
Provides a rational basis for procuring this specific analog in CA-focused drug discovery campaigns, where meta-substitution may confer isoform selectivity advantages not achievable with the unsubstituted parent.
- [1] Nocentini A, Supuran CT. Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery. Expert Opin Drug Discov. 2019;14(11):1175-1197. View Source
